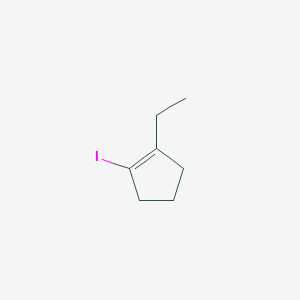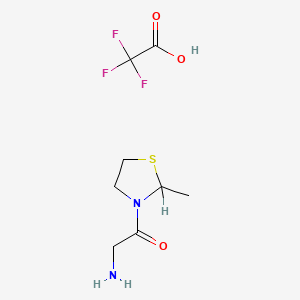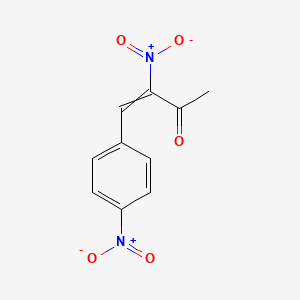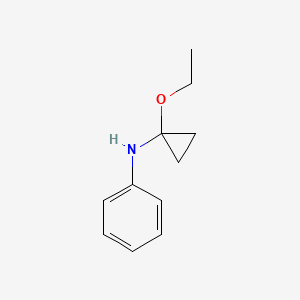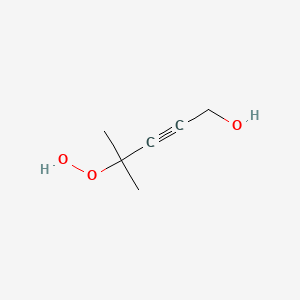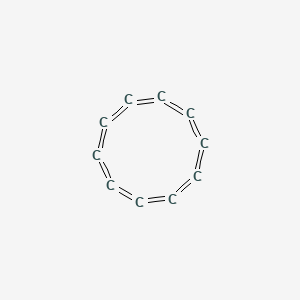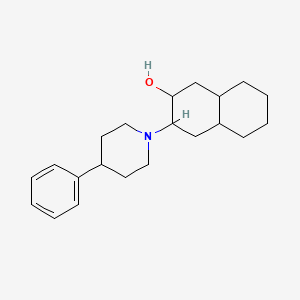
3-(4-Phenylpiperidin-1-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Phenylpiperidin-1-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol is a complex organic compound that belongs to the class of phenylpiperidines. This compound features a piperidine ring attached to a phenyl group and a decahydronaphthalen-2-ol moiety. Phenylpiperidines are known for their diverse pharmacological activities, including analgesic and central nervous system effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Phenylpiperidin-1-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol typically involves the following steps:
-
Formation of Piperidine Derivatives: : The initial step involves the formation of piperidine derivatives from phenacyl bromide derivatives and 1-phenylpiperidine. In the presence of a base such as potassium carbonate (K₂CO₃), piperidine reacts with phenacyl bromide to form -C-N bonds, yielding 1-(4-substituted)-2-(4-phenylpiperidin-1-yl)ethenone .
-
Cyclization and Hydrogenation: : The intermediate compounds undergo cyclization and hydrogenation reactions to form the decahydronaphthalen-2-ol moiety. These reactions are typically carried out under specific conditions, such as using hydrogen gas and a suitable catalyst like palladium on carbon (Pd/C) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Phenylpiperidin-1-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids .
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols or amines .
-
Substitution: : The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens, alkylating agents, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
3-(4-Phenylpiperidin-1-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol has several scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .
-
Biology: : In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors .
-
Medicine: : The compound’s pharmacological properties make it a candidate for drug development, particularly in the areas of analgesics and central nervous system agents .
-
Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism of action of 3-(4-Phenylpiperidin-1-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Indol-3-yl)-2-[4-(4-phenylpiperidin-1-yl)-benzenesulfonylamino]-propionic acid: This compound shares a similar phenylpiperidine structure but has different functional groups and pharmacological properties.
Phenylpiperidines: A class of compounds with a phenyl group attached to a piperidine ring, known for their diverse pharmacological effects.
Uniqueness
3-(4-Phenylpiperidin-1-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol is unique due to its specific combination of a phenylpiperidine moiety with a decahydronaphthalen-2-ol structure.
Propiedades
Número CAS |
112709-61-2 |
|---|---|
Fórmula molecular |
C21H31NO |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
3-(4-phenylpiperidin-1-yl)-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |
InChI |
InChI=1S/C21H31NO/c23-21-15-19-9-5-4-8-18(19)14-20(21)22-12-10-17(11-13-22)16-6-2-1-3-7-16/h1-3,6-7,17-21,23H,4-5,8-15H2 |
Clave InChI |
KBAUXYUOKBLCFC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CC(C(CC2C1)N3CCC(CC3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


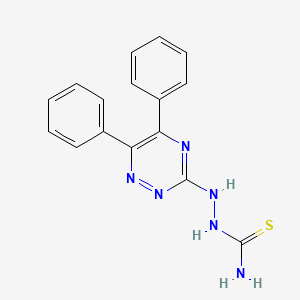

![4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14314846.png)
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]acetamide](/img/structure/B14314861.png)
![Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate](/img/structure/B14314873.png)
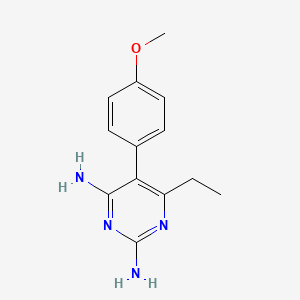
![1-[3-(Tributylstannyl)propyl]pyrrolidine](/img/structure/B14314904.png)
